5-Hexenylboronic acid

Overview

Description

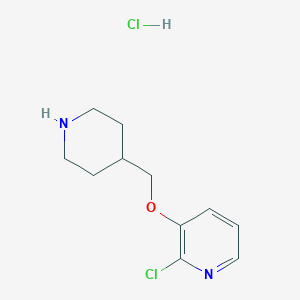

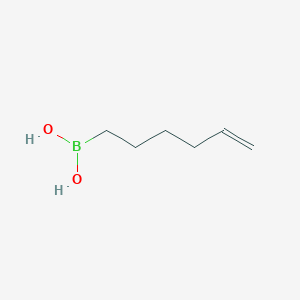

5-Hexenylboronic acid is a boronic acid with the molecular formula C6H13BO2 . It has an average mass of 127.977 Da and a monoisotopic mass of 128.100861 Da .

Molecular Structure Analysis

The molecular structure of 5-Hexenylboronic acid consists of 6 carbon atoms, 13 hydrogen atoms, and 1 boron atom . The structure also includes two oxygen atoms, forming a boronic acid group .Chemical Reactions Analysis

While specific chemical reactions involving 5-Hexenylboronic acid are not detailed in the search results, boronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions can be utilized in various sensing applications .Physical And Chemical Properties Analysis

5-Hexenylboronic acid has a density of 0.9±0.1 g/cm3, a boiling point of 241.5±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 55.6±6.0 kJ/mol and a flash point of 99.9±25.4 °C . The compound has a molar refractivity of 36.1±0.3 cm3, a polar surface area of 40 Å2, and a molar volume of 139.6±3.0 cm3 .Scientific Research Applications

Sensing Applications

Boronic acids, including 5-Hexenylboronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental to various sensing applications, which can be either homogeneous assays or heterogeneous detection systems .

Molecular Recognition

The boronic acid moiety is commonly used in molecular recognition for sensing mono- and polysaccharides. These saccharides are prevalent in biological systems and require selective chemical receptors to differentiate them due to their similar size and structure .

Polymerase Chain Reaction (PCR) Enhancement

Boronic acids have been studied for their potential role in enhancing polymerase chain reactions (PCR) for gene- and fragment-specific detection of DNA bases, such as 5-hydroxymethylcytosine (5hmC), which could provide valuable insights into genetic research .

Pharmaceutical Applications

Boronic acids are utilized in pharmaceutical research for their potential therapeutic properties. For example, benzoxaborole derivatives have shown broad anti-inflammatory activity and can be rapidly converted to inactive acids in vitro and in vivo .

Mechanism of Action

Target of Action

5-Hexenylboronic acid is a type of boronic acid, which is known to interact with diol and polyol motifs present in various biological molecules . .

Mode of Action

Boronic acids, including 5-Hexenylboronic acid, can form reversible covalent bonds with 1,2- and 1,3-diols . This allows them to interact with various biological molecules that contain these motifs, such as saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains .

Biochemical Pathways

Boronic acids are known to be involved in suzuki–miyaura cross-coupling reactions, which are widely used in carbon–carbon bond-forming reactions .

Pharmacokinetics

It is known that the compound is a solid with a melting point of 67-73 °c .

Result of Action

Boronic acids are known to interact with various biological molecules, potentially affecting their function .

Action Environment

The action of 5-Hexenylboronic acid can be influenced by environmental factors. For instance, boronic esters, which 5-Hexenylboronic acid can form, are sensitive to hydrolysis under mild acidic or basic conditions, as well as to proteodeboronation, oxidation, and nucleophilic attack .

properties

IUPAC Name |

hex-5-enylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BO2/c1-2-3-4-5-6-7(8)9/h2,8-9H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFKAWIGNACKQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCC=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674704 | |

| Record name | Hex-5-en-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072952-16-9 | |

| Record name | Hex-5-en-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dichloro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1439680.png)

![2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride](/img/structure/B1439682.png)

![N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline](/img/structure/B1439687.png)

![N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B1439690.png)

![1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride](/img/structure/B1439695.png)